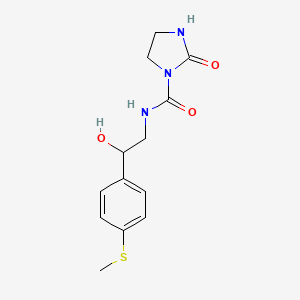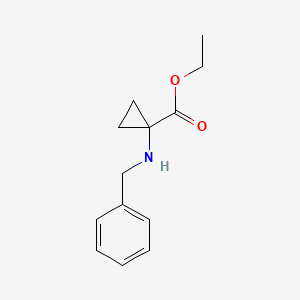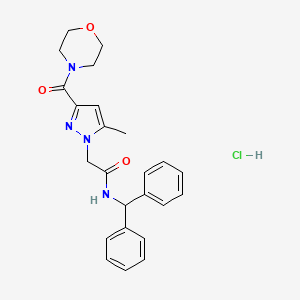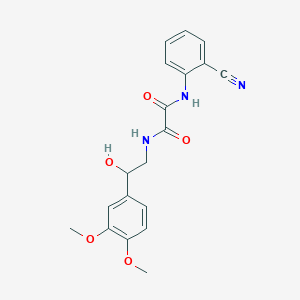
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. MT-2 is a melanocortin receptor agonist, which means that it activates certain receptors in the body that are involved in regulating various physiological processes.
Scientific Research Applications
Synthesis Techniques
In the realm of synthetic organic chemistry, the compound has been a subject of interest due to its potential in synthesizing other complex molecules. For instance, efficient synthesis routes have been developed for compounds with the 2-oxoimidazolidine ring, which exhibit diverse biological activities, such as antitumor properties (Wang, Stevens, & Thomson, 1994). These synthesis techniques are crucial for developing new drugs and studying biological mechanisms (Wang, Stevens, & Thomson, 1994).
Antimicrobial Applications
Research into antimicrobial agents has also explored derivatives of the compound. A study on clubbed quinazolinone and 4-thiazolidinone derivatives as potential antimicrobial agents found that compounds structurally related to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibited significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from similar compounds (Desai, Dodiya, & Shihora, 2011).
Chemoselective Cyclization
The compound’s chemistry has been explored for chemoselective cyclization reactions, contributing to the synthesis of oxazoles and thiazoles, which are valuable in medicinal chemistry. Kumar et al. (2012) described an efficient synthesis involving intramolecular copper-catalyzed cyclization of highly functionalized enamides, a process that underscores the versatility of compounds with the 2-oxoimidazolidine framework in synthesizing biologically active molecules (Kumar, Saraiah, Misra, & Ila, 2012).
Affinity Chromatography Applications
The compound's structure has been utilized in affinity chromatography, a technique for purifying proteins based on specific interactions between the protein and a ligand attached to a chromatography matrix. Duerksen-Hughes et al. (1989) investigated the use of related compounds for protein immobilization, demonstrating the potential of 2-oxoimidazolidine derivatives in bioanalytical and purification techniques (Duerksen-Hughes, Williamson, & Wilkinson, 1989).
Exploring Cytotoxic Activity
The structural motif of the compound has been linked to the exploration of cytotoxic activities against various cancer cell lines. Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has shown that similar structures can possess potent cytotoxicity, highlighting the compound’s relevance in cancer research (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-20-10-4-2-9(3-5-10)11(17)8-15-13(19)16-7-6-14-12(16)18/h2-5,11,17H,6-8H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMOVUKCRVDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)N2CCNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)



![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2654875.png)

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)



![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)

